1-Hexanesulfonyl fluoride
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Overview
Description
1-Hexanesulfonyl fluoride is a chemical compound with the molecular formula C6H13FO2S and a molecular weight of 168.23 g/mol . It is a colorless, transparent liquid with a boiling point of 114°C . This compound is known for its applications in various fields, including organic synthesis, chemical biology, and materials science .
Preparation Methods
1-Hexanesulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the direct fluorosulfonylation with fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides . Industrial production methods often utilize phase transfer catalysts and specific reagents like sulfuryl fluoride gas (SO2F2) to achieve high yields .
Chemical Reactions Analysis
1-Hexanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability allows it to be used in various oxidative and reductive environments.
Major Products: The reactions typically yield sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Hexanesulfonyl fluoride has found widespread applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing complex molecules.
Chemical Biology: The compound is employed in the development of covalent probes for targeting specific amino acids or proteins.
Drug Discovery: It serves as a precursor for designing protease inhibitors and other bioactive molecules.
Materials Science: The compound is utilized in the preparation of fluorine-containing surfactants and other functional materials.
Mechanism of Action
The mechanism of action of 1-hexanesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group reacts with active-site amino acid residues, leading to the inactivation of enzymes or the modification of proteins . This property makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
1-Hexanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Used as a serine protease inhibitor.
Tridecafluoro-1-hexanesulfonyl Fluoride: Utilized in the preparation of fluorine-containing surfactants.
This compound stands out due to its unique balance of stability and reactivity, making it suitable for a wide range of applications in different scientific fields .
Properties
CAS No. |
65269-96-7 |
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Molecular Formula |
C6H13FO2S |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
hexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 |
InChI Key |
DNCIDNCRBAKPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)F |
Origin of Product |
United States |
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